N-(1-Cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide, commonly known as CERC-501, is a novel small molecule drug that has been developed for the treatment of various neuropsychiatric disorders. It is a selective antagonist of the kappa opioid receptor (KOR) and has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and addiction.
Wirkmechanismus
CERC-501 is a selective antagonist of the N-(1-Cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide, which is a member of the opioid receptor family. The this compound is involved in the regulation of mood, stress, and reward, and is a promising target for the development of new therapeutics for neuropsychiatric disorders. By blocking the this compound, CERC-501 is thought to modulate the activity of brain circuits involved in these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
CERC-501 has been shown to modulate several key neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. It has also been shown to have anti-inflammatory effects, which may be relevant to its therapeutic effects in neuropsychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CERC-501 is its selectivity for the N-(1-Cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide, which reduces the risk of off-target effects. However, like many small molecule drugs, it has limited bioavailability and may require high doses to achieve therapeutic effects. Additionally, the effects of CERC-501 may vary depending on the specific neuropsychiatric disorder being studied, and more research is needed to fully understand its potential therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on CERC-501. One area of interest is the development of more selective N-(1-Cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide antagonists that can target specific brain regions or circuits. Another direction is the investigation of CERC-501 in combination with other drugs or therapies, such as cognitive-behavioral therapy or other pharmacological agents. Finally, further research is needed to understand the long-term effects of CERC-501 in humans, and to determine its safety and efficacy in clinical trials.
Synthesemethoden
CERC-501 was synthesized by a team of chemists at Cerecor Inc. using a multi-step process involving the reaction of several key intermediates. The final product was obtained in high yield and purity using advanced purification techniques.
Wissenschaftliche Forschungsanwendungen
CERC-501 has been extensively studied in preclinical models of various neuropsychiatric disorders, including depression, anxiety, and addiction. It has been shown to have potent antidepressant and anxiolytic effects in animal models, and to reduce drug-seeking behavior in models of addiction.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-9-20(10-14-5-2-3-6-15(14)22-13)11-16(21)19-17(12-18)7-4-8-17/h2-3,5-6,13H,4,7-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVRBZLMFDDVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2=CC=CC=C2O1)CC(=O)NC3(CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.